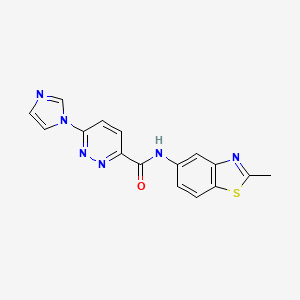![molecular formula C20H16N2O B2905689 [3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol CAS No. 36640-67-2](/img/structure/B2905689.png)
[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol is a complex organic compound that features a pyrazole ring substituted with a naphthyl and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol typically involves multicomponent reactions. One common method involves the condensation of 2-naphthol with aromatic aldehydes and hydrazines under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with catalysts like p-toluenesulfonic acid or sulfuric acid to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions include various substituted pyrazoles, naphthalenes, and phenyl derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol involves its interaction with various molecular targets. For instance, it acts as an antioxidant by scavenging free radicals and inhibiting oxidative enzymes like 15-lipoxygenase . The compound’s structure allows it to bind effectively to the active sites of these enzymes, thereby preventing oxidative damage to cells and tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-(2-naphthyl)-1-phenyl-1H-pyrazole]: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]ethanol: Similar structure but with an ethyl group instead of a hydroxyl group, affecting its solubility and reactivity.
Uniqueness
[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol is unique due to its combination of a hydroxyl group with a naphthyl and phenyl-substituted pyrazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c23-14-18-13-22(19-8-2-1-3-9-19)21-20(18)17-11-10-15-6-4-5-7-16(15)12-17/h1-13,23H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVAKWCQWOCSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2905606.png)

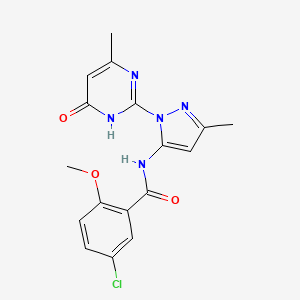
![N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide](/img/structure/B2905615.png)
![N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2905616.png)
![Ethyl 2-[(3-methylbenzoyl)amino]acetate](/img/structure/B2905617.png)
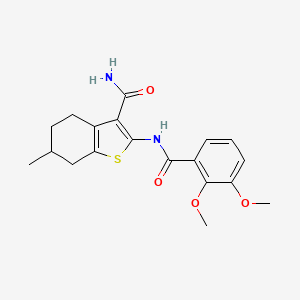
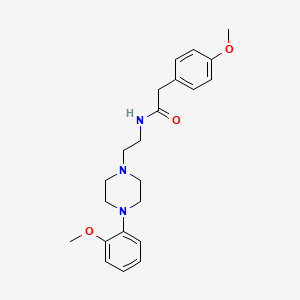
![2-chloro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-5-nitrobenzamide](/img/structure/B2905620.png)
![1-methyl-9-(4-methylphenyl)-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2905622.png)
![N-(furan-2-ylmethyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2905624.png)
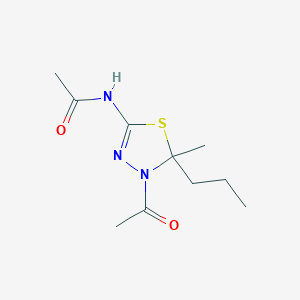
![Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2905627.png)
